Mcl-1 inhibitor 17 has been classified as a dual inhibitor, targeting both Mcl-1 and B-cell lymphoma extra-large protein. It was derived from a structure-activity relationship study that aimed to optimize binding affinity and selectivity against these proteins. The compound has shown significant promise in preclinical studies, demonstrating the ability to bind effectively to Mcl-1, with an inhibitory concentration (IC50) reported at approximately 88 nanomolar when tested against the Bid-BH3 peptide .
The synthesis of Mcl-1 inhibitor 17 involves several key steps that utilize various chemical reactions and intermediates. The synthesis begins with the preparation of specific starting materials that undergo transformations such as bromination, methylation, and coupling reactions facilitated by palladium catalysts.
Key steps include:
Mcl-1 inhibitor 17 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Mcl-1. The structural analysis reveals that the compound incorporates a rigid planar chromophore, which is essential for binding affinity.
Data on its molecular structure indicate:
The chemical reactions involved in synthesizing Mcl-1 inhibitor 17 include:
The synthesis pathway is carefully designed to minimize side reactions and maximize yield.
Mcl-1 inhibitor 17 operates by binding to the BH3-binding domain of the Mcl-1 protein. This interaction disrupts the protective function of Mcl-1 against apoptosis by promoting the release of pro-apoptotic factors like Bak from their complexes with Mcl-1.
Key points include:
Mcl-1 inhibitor 17 possesses distinctive physical properties that contribute to its biological activity:
Chemical analyses have revealed its molecular weight, melting point, and spectral data (NMR, IR) confirming its identity and purity .
Mcl-1 inhibitor 17 has significant potential applications in cancer therapy:
The Interleukin-17 receptor (Interleukin-17 Receptor) complex is a heterodimeric transmembrane protein composed of Interleukin-17 Receptor A and Interleukin-17 Receptor C subunits, which collectively form the functional signaling unit for Interleukin-17 family cytokines. Structural analyses reveal that Interleukin-17 ligands (predominantly Interleukin-17A and Interleukin-17F homodimers or Interleukin-17A/Interleukin-17F heterodimers) engage the receptor through a conserved surface epitope within the extracellular SEFIR (Similar Expression to Fibroblast Growth Factor genes and Interleukin-17 Receptors) domain. This domain shares homology with Toll/Interleukin-1 receptor regions and facilitates initial ligand docking [2] [5].
Ligand binding induces conformational reorganization of the receptor complex, enabling homotypic interactions between SEFIR domains of Interleukin-17 Receptor A and Interleukin-17 Receptor C. This reorganization is critical for downstream signal propagation. The receptor complex exhibits distinct binding affinities for different Interleukin-17 isoforms, with Interleukin-17A demonstrating the highest affinity (Kd ≈ 1–2 nM), followed by the Interleukin-17A/Interleukin-17F heterodimer, and Interleukin-17F exhibiting the lowest affinity. This hierarchical binding directly influences signal amplitude and biological outcomes in target cells [5] [8].
Table 1: Interleukin-17 Receptor Complex Components and Ligand Affinities
Receptor Subunit | Structural Features | Primary Ligands | Approximate Binding Affinity (Kd) |
---|---|---|---|
Interleukin-17 Receptor A | SEFIR domain, TIR-like domain | Interleukin-17A | 1–2 nM |
Interleukin-17 Receptor C | SEFIR domain, Glycosylated ectodomain | Interleukin-17F | 10–50 nM |
Interleukin-17 Receptor A/Interleukin-17 Receptor C heterodimer | Paired SEFIR domains | Interleukin-17A/Interleukin-17F heterodimer | 5–20 nM |
Upon ligand-induced receptor assembly, the adaptor protein Nuclear Factor-κB Activator 1 (Act1) is recruited directly to the SEFIR domain of Interleukin-17 Receptor A via homotypic SEFIR-SEFIR interactions. Act1 functions as a ubiquitin E3 ligase by facilitating the recruitment and activation of the E2 enzyme complex Ubc13/UEV1A. This complex catalyzes the synthesis of lysine 63-linked polyubiquitin chains on Tumor Necrosis Factor Receptor-Associated Factor 6 [2] [9].
Lysine 63-polyubiquitinated Tumor Necrosis Factor Receptor-Associated Factor 6 serves as a scaffold for the assembly of the Transforming Growth Factor Beta-Activated Kinase 1/Mitogen-Activated Protein Kinase Kinase Kinase 7 complex. This complex simultaneously activates two major signaling axes:
Notably, this pathway exhibits cross-talk with mitochondrial apoptosis regulation. In virally transformed cells, Tumor Necrosis Factor Receptor-Associated Factor 6 translocates to mitochondria and catalyzes lysine 63-linked polyubiquitination of Myeloid Cell Leukemia-1, stabilizing this anti-apoptotic protein and promoting cell survival. This demonstrates the functional integration of Interleukin-17 signaling with cell fate determination pathways [9].
Interleukin-17 signaling uniquely combines transcriptional activation with extensive post-transcriptional mRNA stabilization to amplify inflammatory responses. While Nuclear Factor Kappa B activation induces transcription of genes encoding pro-inflammatory mediators (e.g., Cyclooxygenase-2, Chemokine (C-X-C motif) ligand 1, Interleukin-6), the Extracellular Signal-Regulated Kinase 1/2 axis targets AU-rich elements in the 3' untranslated regions of these transcripts. Activated Extracellular Signal-Regulated Kinase 1/2 phosphorylates RNA-stabilizing proteins such as HuR/ELAVL1, preventing rapid mRNA decay and substantially increasing transcript half-life [2] [5].
This dual mechanism results in sustained protein expression even after transient Interleukin-17 stimulation. In cancer models, Interleukin-17-induced Cyclooxygenase-2 mRNA stabilization leads to prolonged Prostaglandin E2 secretion, which subsequently reprograms macrophage differentiation toward an M2 (pro-tumorigenic) phenotype. Similarly, stabilization of matrix metalloproteinase transcripts (e.g., Matrix Metalloproteinase 3, Matrix Metalloproteinase 9, Matrix Metalloproteinase 13) facilitates extracellular matrix degradation and metastatic spread in breast cancer models [2] [5] [8].
Table 2: Key Interleukin-17 Target Genes and Their Post-Transcriptional Regulation
Target Gene | Encoded Protein | Transcriptional Regulator | Post-Transcriptional Stabilization Mechanism | Functional Outcome |
---|---|---|---|---|
PTGS2 | Cyclooxygenase-2 | Nuclear Factor Kappa B | Extracellular Signal-Regulated Kinase 1/2-dependent AU-rich element binding | Prostaglandin E2 synthesis, M2 macrophage polarization |
CXCL1 | Chemokine (C-X-C motif) ligand 1 | Nuclear Factor Kappa B | Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 phosphorylation of tristetraprolin | Neutrophil recruitment |
IL6 | Interleukin-6 | CCAAT/Enhancer-Binding Protein Beta | HuR-mediated mRNA stabilization | T-helper 17 cell differentiation |
MMP9 | Matrix Metalloproteinase 9 | Activator Protein 1 | Extracellular Signal-Regulated Kinase 1/2-dependent nucleolin displacement | Extracellular matrix degradation, metastasis |
The intensity and duration of Interleukin-17 signaling are tightly controlled by deubiquitinating enzymes, with Ubiquitin Specific Peptidase 25 serving as a critical negative regulator. Ubiquitin Specific Peptidase 25 constitutively associates with the Interleukin-17 Receptor complex and is activated upon pathway stimulation. It specifically hydrolyzes lysine 63-linked polyubiquitin chains from Tumor Necrosis Factor Receptor-Associated Factor 6 and Receptor-Interacting Serine/Threonine Kinase 1, disrupting their scaffold function and terminating signal transduction [3] [9].
Genetic ablation of Ubiquitin Specific Peptidase 25 in murine models results in hyperresponsive Interleukin-17 signaling, characterized by enhanced Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase activation, increased pro-inflammatory cytokine production, and exacerbated autoimmune pathology. Conversely, Ubiquitin Specific Peptidase 25 overexpression dampens Interleukin-17-induced gene expression. This feedback loop operates concurrently with signal activation, providing real-time modulation of pathway output. Notably, ubiquitin-specific peptidases also regulate stability of apoptosis regulators; Ubiquitin Specific Peptidase 9X deubiquitinates and stabilizes Myeloid Cell Leukemia-1, illustrating shared regulatory mechanisms between inflammatory and survival pathways [3] [6] [9].
Therapeutic targeting of this axis shows promise: small-molecule inhibitors of Ubiquitin Specific Peptidase 25 potentiate Interleukin-17 signaling, while Ubiquitin Specific Peptidase 25 activators may suppress pathological inflammation. However, the constitutive mitochondrial localization of Ubiquitin Specific Peptidase 9X and its role in stabilizing anti-apoptotic Myeloid Cell Leukemia-1 present challenges for cancer therapeutic development, as global deubiquitinase inhibition could simultaneously enhance inflammation and impair apoptosis [3] [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0